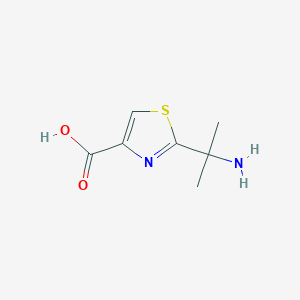
2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopropan-2-ylamine with a thioamide under acidic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques can also enhance the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the thiazole ring can produce various reduced thiazole derivatives.
科学研究应用
2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.
作用机制
The mechanism of action of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur heterocycle and have similar applications in medicinal chemistry and material science.
Pyrrolidine derivatives: These compounds have a nitrogen heterocycle and are used in drug discovery and development.
Phenylacetone: This compound has a similar structure and is used in organic synthesis.
Uniqueness
2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. The presence of both an amino group and a carboxylic acid group provides opportunities for various chemical modifications, making it a versatile compound in research and industry.
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
2-(2-aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-7(2,8)6-9-4(3-12-6)5(10)11/h3H,8H2,1-2H3,(H,10,11) |
InChI 键 |
CIWKZSJUZHQRTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC(=CS1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


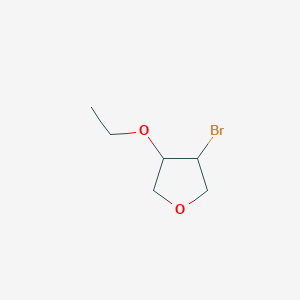
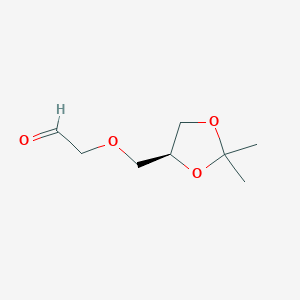

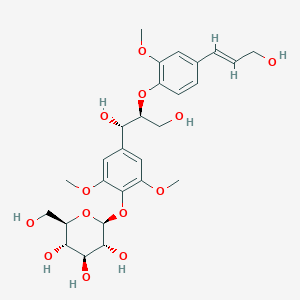
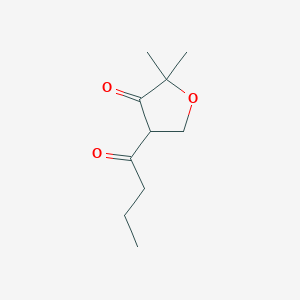






![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
